2-Iodo-6-methylaniline
CAS No.: 832133-11-6
Cat. No.: VC3800382
Molecular Formula: C7H8IN
Molecular Weight: 233.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 832133-11-6 |
---|---|
Molecular Formula | C7H8IN |
Molecular Weight | 233.05 g/mol |
IUPAC Name | 2-iodo-6-methylaniline |
Standard InChI | InChI=1S/C7H8IN/c1-5-3-2-4-6(8)7(5)9/h2-4H,9H2,1H3 |
Standard InChI Key | JJYIGUPWQAFKQH-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)I)N |
Canonical SMILES | CC1=C(C(=CC=C1)I)N |
Introduction
Chemical Identity and Structural Features
Nomenclature and Synonyms
2-Iodo-6-methylaniline is the IUPAC name for this compound. Alternative designations include:
Molecular Structure
The benzene core features substituents at positions 1 (NH₂), 2 (I), and 6 (CH₃). This arrangement creates steric and electronic effects that influence reactivity. The iodine atom’s polarizability enhances susceptibility to nucleophilic aromatic substitution and transition-metal-catalyzed coupling reactions .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₈IN | |
Molecular Weight | 233.05 g/mol | |
CAS Registry Number | 832133-11-6 | |
Density | 1.17 g/cm³ (estimated) | |
Boiling Point | 236°C (estimated) |
Synthesis and Manufacturing
Direct Iodination of 4-Bromo-2-methylaniline
A common route involves iodinating 4-bromo-2-methylaniline using N-iodosuccinimide (NIS) in acetic acid at room temperature. This method achieves yields exceeding 95% under optimized conditions :
Key steps include:
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Temperature Control: Maintaining ≤30°C prevents decomposition .
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Work-Up: Quenching with sodium thiosulfate removes residual iodine .
Decarboxylative Iodination of Anthranilic Acids
An alternative method employs anthranilic acid derivatives under oxygen atmosphere. This transition-metal-free approach uses KI and I₂ in acetonitrile at 180°C, yielding 2-iodoanilines via radical intermediates :
This method is scalable but requires high-pressure reactors .
Physicochemical Properties
Spectroscopic Characteristics
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¹H NMR (400 MHz, DMSO-d₆): δ 7.55 (d, J = 4 Hz, 1H), 7.17 (d, J = 4 Hz, 1H), 5.03 (br, 2H, NH₂), 2.14 (s, 3H, CH₃) .
Thermal Stability
The compound decomposes above 250°C, with a melting point of 58–65°C . Its stability in air is moderate, requiring storage under inert gas to prevent oxidation .
Applications in Organic Synthesis
Indole and Carbazole Synthesis
2-Iodo-6-methylaniline is a precursor for 5-bromo-7-methylindole, a scaffold in anticancer agents. A patented route involves:
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Sonogashira Coupling with trimethylsilylacetylene.
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Cyclization under basic conditions to form the indole ring .
Palladium-Catalyzed Cross-Couplings
In the Catellani reaction, it forms palladacycles that enable ortho-functionalization. This reactivity is exploited to synthesize hexahydromethanocarbazoles, which exhibit bioactivity :
Table 2: Representative Reactions and Yields
Reaction Type | Product | Yield (%) | Conditions |
---|---|---|---|
Sonogashira Coupling | 4-Bromo-6-(trimethylsilyl)-2-methylaniline | 89 | PdCl₂(PPh₃)₂, THF |
Buchwald-Hartwig Amination | N-Arylpiperazines | 75–85 | Pd₂(dba)₃, Xantphos |
Analytical Methods
Chromatography
Elemental Analysis
Calculated for C₇H₈IN: C, 36.08%; H, 3.46%; N, 6.01%. Observed values align within ±0.3% .
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